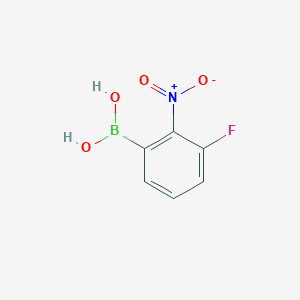

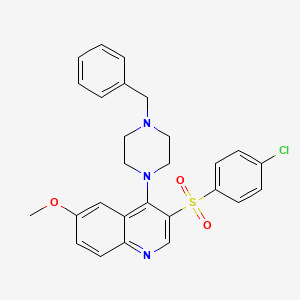

![molecular formula C25H29N5O6S B2928979 3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 851783-98-7](/img/structure/B2928979.png)

3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide is a useful research compound. Its molecular formula is C25H29N5O6S and its molecular weight is 527.6. The purity is usually 95%.

BenchChem offers high-quality 3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agent

Compounds with similar structures have been known to exhibit antimicrobial properties . The presence of the 1,3,4-oxadiazole moiety and the phenylpiperazine group could potentially interact with bacterial cell membranes or interfere with essential bacterial enzymes, leading to antibacterial effects .

Anticancer Research

The trimethoxybenzamide group is structurally similar to compounds that have shown anticancer activities . This compound could be investigated for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines .

Antioxidant Studies

Derivatives of trimethoxybenzoic acid have been reported to possess antioxidant properties. F0623-0095 could be explored for its capacity to scavenge free radicals and protect tissues from oxidative stress, which is a factor in many diseases .

Neuropharmacological Applications

The phenylpiperazine derivative is a structural feature present in several neuroactive drugs. This compound could be studied for its potential effects on the central nervous system, including antidepressant or anxiolytic activities .

Enzyme Inhibition

Given the structural complexity of F0623-0095, it could be a candidate for enzyme inhibition studies. It might interact with specific enzymes involved in disease processes, offering a pathway for therapeutic intervention .

Molecular Probes

The unique structure of this compound makes it a good candidate for use as a molecular probe . It could be used to tag or trace biological molecules in research, helping to understand biological pathways and disease mechanisms .

Drug Delivery Research

The compound’s structure suggests it could be useful in drug delivery systems . Its ability to bind or interact with other molecules could be harnessed to transport drugs to specific sites within the body .

Chemical Synthesis Intermediate

Compounds like F0623-0095 can serve as intermediates in the synthesis of more complex molecules. It could be used to create new compounds with potential applications in pharmaceuticals or materials science .

Mechanism of Action

Target of Action

The compound’s primary targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the mitotic spindle, leading to cell cycle arrest . Its inhibition of Hsp90 disrupts protein folding, leading to the degradation of client proteins . By inhibiting TrxR, it disrupts redox homeostasis, leading to oxidative stress . Its inhibition of HLSD1 alters gene expression, affecting various cellular processes .

Pharmacokinetics

Compounds with the trimethoxyphenyl (tmp) group, such as this one, are known to exhibit potent bioactivity effects . The TMP group is prominently present in the molecular structures of various therapeutically interesting drugs, demonstrating remarkable multi-activity or specific targeting .

Result of Action

The compound’s action results in significant molecular and cellular effects. It exhibits notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it demonstrates significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

properties

IUPAC Name |

3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O6S/c1-33-19-13-17(14-20(34-2)23(19)35-3)24(32)26-15-21-27-28-25(36-21)37-16-22(31)30-11-9-29(10-12-30)18-7-5-4-6-8-18/h4-8,13-14H,9-12,15-16H2,1-3H3,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAIBNHRBKWOCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

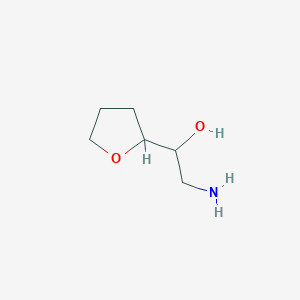

![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2928899.png)

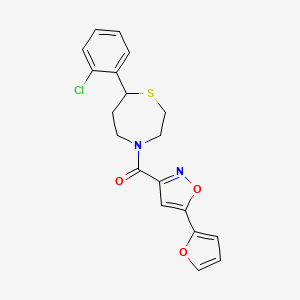

![2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2928903.png)

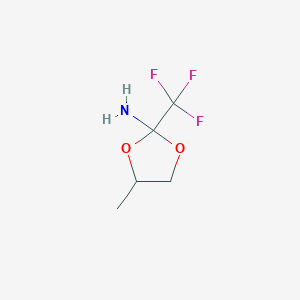

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2928907.png)

![6-(4-Methylpyrazol-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2928910.png)

![5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole](/img/structure/B2928913.png)

![2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid](/img/structure/B2928915.png)